BMS-8 BMS-8 BMS-8 is a small molecule inhibitor of the protein-protein interaction between programmed death protein 1 (PD-1) and its ligand programmed cell death ligand 1 (PD-L1) with an IC50 value of 146 nM in a homogeneous time-resolved fluorescence (HTRF) binding assay.
Novel inhibitor of the PD-1/PD-L1 interaction by inducing PD-L1 dimerization through PD-1 interacting surface, binding at a hydrophobic cavity formed upon PD-L1 dimerization
BMS-8 is a novel inhibitor of the PD-1/PD-L1 interaction by inducing PD-L1 dimerization through PD-1 interacting surface, binding at a hydrophobic cavity formed upon PD-L1 dimerization.
Brand Name: Vulcanchem
CAS No.:
VCID: VC0521726
InChI: InChI=1S/C27H28BrNO3/c1-19-22(10-7-11-23(19)21-8-3-2-4-9-21)18-32-26-14-13-20(16-24(26)28)17-29-15-6-5-12-25(29)27(30)31/h2-4,7-11,13-14,16,25H,5-6,12,15,17-18H2,1H3,(H,30,31)
SMILES: CC1=C(C=CC=C1C2=CC=CC=C2)COC3=C(C=C(C=C3)CN4CCCCC4C(=O)O)Br
Molecular Formula: C27H28BrNO3
Molecular Weight: 494.4 g/mol

BMS-8

CAS No.:

Cat. No.: VC0521726

Molecular Formula: C27H28BrNO3

Molecular Weight: 494.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

BMS-8 -

Specification

Molecular Formula C27H28BrNO3
Molecular Weight 494.4 g/mol
IUPAC Name 1-[[3-bromo-4-[(2-methyl-3-phenylphenyl)methoxy]phenyl]methyl]piperidine-2-carboxylic acid
Standard InChI InChI=1S/C27H28BrNO3/c1-19-22(10-7-11-23(19)21-8-3-2-4-9-21)18-32-26-14-13-20(16-24(26)28)17-29-15-6-5-12-25(29)27(30)31/h2-4,7-11,13-14,16,25H,5-6,12,15,17-18H2,1H3,(H,30,31)
Standard InChI Key QRXBPPWUGITQLE-UHFFFAOYSA-N
SMILES CC1=C(C=CC=C1C2=CC=CC=C2)COC3=C(C=C(C=C3)CN4CCCCC4C(=O)O)Br
Canonical SMILES CC1=C(C=CC=C1C2=CC=CC=C2)COC3=C(C=C(C=C3)CN4CCCCC4C(=O)O)Br
Appearance Solid powder

Introduction

Chemical Properties and Structure

BMS-8, developed by Bristol-Myers Squibb, is a small molecule inhibitor based on the (2-methyl-3-biphenylyl)methanol scaffold. The compound has the following chemical and physical properties:

PropertyValue
Chemical Name1-[[3-bromo-4-[(2-methyl[1,1'-biphenyl]-3-yl)methoxy]phenyl]methyl]-2-piperidinecarboxylic acid
CAS Number1675201-90-7
Molecular FormulaC₂₇H₂₈BrNO₃
Molecular Weight494.42 g/mol
Canonical SMILESCC1=C(COC2=CC=C(CN3CCCCC3C(O)=O)C=C2Br)C=CC=C1C4=CC=CC=C4
Density1.3±0.1 g/cm³
Boiling Point616.9±55.0 °C at 760 mmHg
Flash Point326.9±31.5 °C
Physical StateSolid powder

The molecular structure of BMS-8 contains several key functional groups, including a biphenyl moiety, a piperidine carboxylic acid group, and a brominated aromatic ring connected by an ether linkage .

SolventSolubility
MethanolSlightly soluble
DMSO60 mg/mL (121.35 mM)

For optimal storage and stability, the following conditions are recommended:

  • Storage temperature: -20°C

  • Stability in solid form: 3 years at -20°C

  • Stability in solution: 1 year at -80°C

  • Shipping condition: With blue ice

Mechanism of Action

BMS-8 employs a unique mechanism to inhibit the PD-1/PD-L1 interaction. Unlike antibody-based checkpoint inhibitors that directly block binding interfaces, BMS-8:

  • Binds directly to PD-L1

  • Induces the formation of PD-L1 homodimers

  • Occludes the PD-1 binding site through conformational changes

This mechanism effectively prevents PD-L1 from engaging with PD-1, thereby blocking the immunosuppressive signal that would normally inhibit T-cell function .

The inhibitory potency of BMS-8 has been measured in different assay systems with varying results:

Assay TypeIC₅₀ ValueReference
Homogeneous time-resolved fluorescence (HTRF) binding assay146 nM
PD-1/PD-L1 interaction inhibition assay7.2 μM

These differences in reported IC₅₀ values likely reflect variations in assay conditions, protein constructs, or measurement methodologies .

Structural Basis of PD-L1 Binding

Crystal structure studies have provided detailed insights into how BMS-8 interacts with PD-L1. When BMS-8 binds to PD-L1, it induces a significant conformational change that leads to protein dimerization .

Binding Mode and Protein Interactions

The BMS-8 binding mode exhibits several distinctive characteristics:

  • One BMS-8 molecule binds at the interface between two PD-L1 monomers

  • The compound occupies a cylindrical tunnel formed at the dimer interface

  • BMS-8 exhibits asymmetric binding, with stronger affinity for one monomer than the other

  • The binding stabilizes the PD-L1 dimer through multiple non-polar interactions

Key residues involved in the interaction include:

PD-L1 ResiduesRole in Binding
Ile54Non-polar interaction stabilizing the dimer
Tyr56Non-polar interaction and conformational change
Met115Non-polar interaction stabilizing the dimer
Ala121Non-polar interaction stabilizing the dimer
Tyr123Non-polar interaction stabilizing the dimer
ALys124Forms water bridges that stabilize the complex

The rotation of ATyr56 sidechain by approximately 40 degrees is particularly significant, as it transforms a deep hydrophobic pocket into a tunnel that accommodates the inhibitor molecule .

Comparison with Other PD-1/PD-L1 Inhibitors

BMS-8 belongs to a family of small molecule inhibitors developed by Bristol-Myers Squibb. Comparative analysis with other compounds in this series provides valuable insights into structure-activity relationships:

CompoundIC₅₀ ValueKey Structural DifferencesRelative Potency
BMS-8146 nM - 7.2 μMBase compoundReference
BMS-20218 nMModified substituentsHigher
BMS-1001Not specifiedOptimized structureHigher
BMS-1166Not specifiedFurther optimized structureHighest

Structural studies have shown that while BMS-8 and BMS-202 share a similar binding mode, with both compounds inducing PD-L1 dimerization, BMS-202 demonstrates greater thermal stabilization of PD-L1 (ΔTm of 13°C vs. 9.4°C for BMS-8), consistent with its higher binding affinity .

Later compounds in the series (BMS-1001 and BMS-1166) demonstrate improved ability to restore T-cell activation in cellular assays compared to the earlier compounds including BMS-8, suggesting further refinement of the pharmacophore .

Molecular Dynamics and Binding Energetics

Computational studies have provided additional insights into the binding mechanism of BMS-8 to PD-L1. Molecular dynamics simulations have revealed that:

  • BMS-8 displays asymmetric binding preferences, with stronger affinity for one PD-L1 monomer

  • The PD-L1 dimer remains stable even after ligand dissociation

  • The formation and stability of the small-molecule-induced PD-L1 dimerization is a key factor determining inhibitory activity

Metadynamics simulations exploring the unbinding process have indicated that once formed, the PD-L1 dimer structure remains stable even as the ligand begins to dissociate, suggesting that the conformational change induced by BMS-8 has lasting effects on PD-L1 structure and function .

Applications and Research Tool Value

BMS-8 has significant value as a research tool in understanding PD-1/PD-L1 biology:

  • It provides a chemical probe for studying the structural biology of PD-L1

  • Its mechanism offers insights into potential strategies for developing orally available checkpoint inhibitors

  • It serves as a starting point for the development of more potent small molecule inhibitors

  • It enables investigation of differences between small molecule and antibody-based inhibition of the PD-1/PD-L1 pathway

The compound has also helped elucidate the minimal structural requirements for PD-L1 binding. Fragment analysis of BMS-1166 (a more potent analog in the same series) revealed that a two-aromatic ring system constitutes the minimal fragment responsible for PD-L1 binding, providing valuable information for further drug development efforts .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator